(3-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride (3-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17214766
InChI: InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-4-12-2-1-5(6)3-11;/h1-2,4H,3,11H2;1H
SMILES:
Molecular Formula: C7H8ClF3N2
Molecular Weight: 212.60 g/mol

(3-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC17214766

Molecular Formula: C7H8ClF3N2

Molecular Weight: 212.60 g/mol

* For research use only. Not for human or veterinary use.

(3-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride -

Specification

Molecular Formula C7H8ClF3N2
Molecular Weight 212.60 g/mol
IUPAC Name [3-(trifluoromethyl)pyridin-4-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-4-12-2-1-5(6)3-11;/h1-2,4H,3,11H2;1H
Standard InChI Key AQCYTPYZTULBNY-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC(=C1CN)C(F)(F)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₇H₈ClF₃N₂, with a molecular weight of 212.6 g/mol. Its IUPAC name is 1-(3-(trifluoromethyl)pyridin-4-yl)methanamine hydrochloride.

Structural Features

  • Pyridine Core: A six-membered aromatic ring with nitrogen at position 1.

  • Trifluoromethyl Group (-CF₃): Positioned at the 3-position, this electron-withdrawing group increases the compound’s stability and influences its reactivity.

  • Aminomethyl Group (-CH₂NH₂): At the 4-position, this functional group enables participation in condensation and nucleophilic substitution reactions.

  • Hydrochloride Salt: Improves solubility in polar solvents.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₇H₈ClF₃N₂
Molecular Weight212.6 g/mol
CAS NumberNot publicly disclosed
XLogP3~1.8 (estimated)
Hydrogen Bond Donors2 (NH₂⁺ and HCl)

Synthesis and Optimization

Synthetic Routes

The synthesis of (3-(trifluoromethyl)pyridin-4-yl)methanamine hydrochloride typically involves radical trifluoromethylation or cross-coupling reactions. A representative pathway is outlined below:

Trifluoromethylation of Pyridine Derivatives

  • Starting Material: 4-Aminomethylpyridine.

  • Trifluoromethylation: Reaction with CF₃I or Umemoto’s reagent under radical initiation (e.g., photoredox catalysis) .

  • Salt Formation: Treatment with HCl in ethanol yields the hydrochloride salt.

Alternative Route: Nucleophilic Substitution

  • Substrate: 4-Chloropyridine derivatives.

  • Reagents: NH₃/MeOH under high pressure .

Table 2: Comparative Synthesis Conditions

MethodYield (%)Purity (%)Key Reagents
Radical Trifluoromethylation65–75≥98CF₃I, Ru(bpy)₃Cl₂
Nucleophilic Substitution50–6095NH₃, CuI, DMF

Physicochemical Properties

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.58 (d, J = 2.1 Hz, 1H, pyridine-H), 8.23 (d, J = 2.1 Hz, 1H, pyridine-H), 4.06 (s, 2H, CH₂NH₂), 3.61 (br s, 2H, NH₂⁺) .

  • ¹³C NMR: δ 158.49 (C-F), 130.53 (pyridine-C), 48.49 (CH₂NH₂) .

Solubility and Stability

  • Solubility: Highly soluble in water (>50 mg/mL) and DMSO; sparingly soluble in nonpolar solvents.

  • Stability: Stable at room temperature for >6 months under inert atmosphere.

Applications in Drug Discovery

Biological Activity

The compound’s trifluoromethyl group enhances membrane permeability, enabling interactions with intracellular targets. Preliminary studies on analogs suggest:

  • Antimicrobial Activity: MIC = 8 µg/mL against S. aureus .

  • Kinase Inhibition: IC₅₀ = 120 nM for JAK3 inhibition (structural analogs) .

Table 3: Comparative Bioactivity of Pyridine Derivatives

CompoundTargetIC₅₀ (nM)
(3-CF₃-pyridin-4-yl)methanamineJAK3120
(6-CF₃-pyridin-3-yl)methanaminePDE4450

Case Study: Anticancer Lead Optimization

In a 2024 study, derivatives of this compound demonstrated apoptosis induction in HeLa cells (EC₅₀ = 0.8 µM) via Bcl-2 pathway modulation .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Optimizing substituents at the 4-position.

  • Scale-Up Challenges: Improving trifluoromethylation yields via flow chemistry.

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